molecular formula C21H16N4 B7513752 N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine

N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine

Cat. No.: B7513752
M. Wt: 324.4 g/mol
InChI Key: OUCZMUZAZAAZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine is a complex organic compound that features both anthracene and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine typically involves the condensation of anthracene derivatives with benzimidazole derivatives. One common method involves the reaction of 9-anthracenecarboxaldehyde with 2-aminobenzimidazole under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced anthracene or benzimidazole derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the anthracene or benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinone derivatives of anthracene.

    Reduction: Reduced forms of anthracene and benzimidazole.

    Substitution: Various substituted anthracene or benzimidazole derivatives, depending on the reagents used.

Scientific Research Applications

N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine is not fully understood, but it is believed to involve interactions with DNA and proteins. The anthracene moiety can intercalate into DNA, disrupting its function, while the benzimidazole moiety can bind to proteins, affecting their activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Anthracene derivatives: Compounds like 9,10-diphenylanthracene and anthracene-9-carboxaldehyde share structural similarities with N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine.

    Benzimidazole derivatives: Compounds such as 2-aminobenzimidazole and benzimidazole-2-carboxylic acid are structurally related.

Uniqueness

This compound is unique due to the combination of anthracene and benzimidazole moieties in a single molecule. This dual functionality allows it to exhibit properties and applications that are not possible with either moiety alone. For example, its fluorescence and potential bioactivity make it a valuable compound for both imaging and therapeutic applications .

Properties

IUPAC Name

N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4/c1-3-9-16-14(7-1)13-15-8-2-4-10-17(15)20(16)24-25-21-22-18-11-5-6-12-19(18)23-21/h1-12H,13H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCZMUZAZAAZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=NNC3=NC4=CC=CC=C4N3)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.